2-Morpholino-5-nitroaniline

Übersicht

Beschreibung

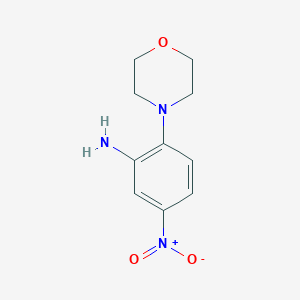

2-Morpholino-5-nitroaniline is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a morpholine ring and a nitro group attached to an aniline structure. This compound is primarily used in proteomics research and has various applications in scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Morpholino-5-nitroaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-(2,4-dinitrophenyl)morpholine with appropriate reagents . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Morpholino-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Electrophiles such as halogens, acids, or alkylating agents under acidic or basic conditions.

Major Products:

Reduction: 2-Morpholino-5-aminoaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity : Research has indicated that nitroaniline derivatives, including 2-morpholino-5-nitroaniline, exhibit antitumor properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Agents : The compound has been investigated for its potential as an antiviral agent. In high-throughput screening assays targeting viral proteases (such as those from West Nile virus), compounds similar to this compound have demonstrated inhibitory effects, suggesting a pathway for further drug development against viral infections .

Biochemical Applications

Enzyme Inhibition : The unique structure of this compound allows it to interact with specific enzymes. Studies have explored its role in inhibiting serine proteases, which are crucial for various biological processes. These interactions can be leveraged for therapeutic purposes .

Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis .

Material Science

Dyes and Pigments : Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability and reactivity allow for the creation of colorants used in textiles and coatings .

Table 1: Comparison of Biological Activities of Nitroaniline Derivatives

| Compound | Activity Type | IC (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 15.4 | |

| 4-Chloro-5-morpholino-2-nitroaniline | Antiviral | 28.6 | |

| 3-Nitroaniline | Enzyme Inhibition | 22.0 |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Morpholine + Nitro Compound | 78% |

| Reduction | NaBH in ethanol | 85% |

| Oxidation | KMnO in acidic medium | 70% |

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various nitroanilines, including this compound, against human cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antiviral Screening

In a high-throughput screening effort against West Nile virus protease, several nitroaniline derivatives were tested. The study found that compounds with similar structures to this compound effectively inhibited viral replication, demonstrating the compound's potential in antiviral drug development.

Wirkmechanismus

The mechanism of action of 2-Morpholino-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function . The morpholine ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

2-Morpholino-5-nitroaniline can be compared with other similar compounds, such as:

- 2-Morpholino-4-nitroaniline

- 2-Morpholino-3-nitroaniline

- 2-Morpholino-6-nitroaniline

These compounds share the morpholine and nitro functional groups but differ in the position of the nitro group on the aniline ring. The unique positioning of the nitro group in this compound may influence its reactivity and interaction with biological targets, making it distinct in its applications and effects .

Biologische Aktivität

2-Morpholino-5-nitroaniline is an organic compound characterized by its unique structure, which includes a nitro group at the 5-position and a morpholino group at the 2-position of an aniline structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 223.23 g/mol

- Structural Features :

- Nitro group (-NO₂) at the 5-position.

- Morpholino group (-NC₄H₈O) at the 2-position.

The morpholino group enhances solubility and may influence binding interactions with biological targets, making this compound a subject of interest in various chemical and biological studies.

The biological activity of this compound is primarily associated with its interactions with enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or alter protein functions. Notably, studies suggest that this compound may act as an inhibitor of certain enzyme systems and receptors related to adenosine signaling pathways, indicating potential therapeutic applications in treating conditions such as cancer and neurological disorders.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Similar nitroaniline compounds have demonstrated antibacterial and antifungal properties. While specific data on this compound's efficacy is still emerging, it is hypothesized that it may exhibit similar activity against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in various diseases.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 4-Nitroaniline | Nitro group at para position | Commonly used in dye synthesis |

| 3-Nitroaniline | Nitro group at meta position | Exhibits different reactivity |

| 5-Morpholino-2-nitroaniline | Nitro group at 5-position; morpholino | Potentially more bioactive than others |

| p-Aminophenol | Amino group at para position | Extensively used in pharmaceuticals |

The positioning of the nitro group in this compound may influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONFCTPJGGZWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389666 | |

| Record name | 2-morpholino-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-79-2 | |

| Record name | 2-morpholino-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.